2-(5-甲基吡啶-2-基)乙酸

货号 B1357405

CAS 编号:

848093-05-0

分子量: 151.16 g/mol

InChI 键: TYHTUJMBDHMENY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

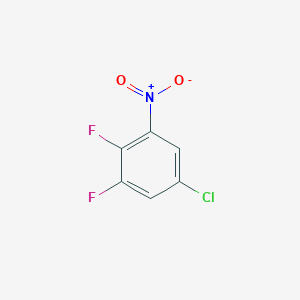

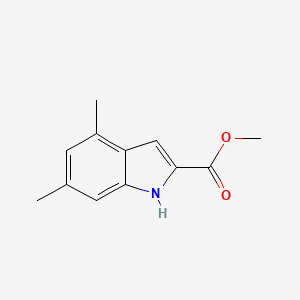

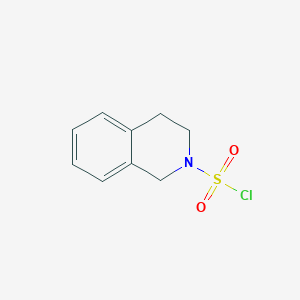

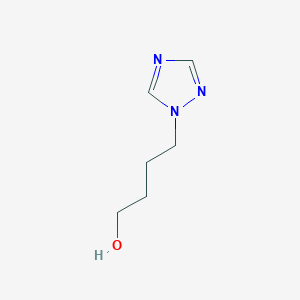

2-(5-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular weight of 151.16 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)acetic acid .

Molecular Structure Analysis

The InChI code for 2-(5-Methylpyridin-2-yl)acetic acid is1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) . This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group attached to the 2nd position of the ring .

科学研究应用

1. Organic Chemical Synthesis Intermediate

- Application Summary : “2-(5-Methylpyridin-2-yl)acetic acid” is used as an intermediate in organic chemical synthesis . Intermediates are compounds that are used in the production of other compounds. In this case, “2-(5-Methylpyridin-2-yl)acetic acid” can be used to produce a variety of other organic compounds.

2. Flow Synthesis of 2-Methylpyridines

- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Methods of Application : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results or Outcomes : The method provided 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

3. Synthesis of 2-Methyl-5-ethylpyridine

- Application Summary : A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) is explored .

- Methods of Application : The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .

- Results or Outcomes : The method provided 2-methyl-5-ethylpyridine with a high degree of conversion, and in a synthetically useful yield . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

4. Biological Potential of Indole Derivatives

- Application Summary : Indole derivatives, which can be synthesized from “2-(5-Methylpyridin-2-yl)acetic acid”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Results or Outcomes : The outcome of using indole derivatives would be the potential discovery of new therapeutic agents. The specific results would depend on the specific biological activity being targeted .

5. Synthesis of Nicotinic Acid and Nicotinamide

- Application Summary : 2-Methyl-5-ethylpyridine (MEP), which can be synthesized from “2-(5-Methylpyridin-2-yl)acetic acid”, is used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .

- Methods of Application : The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . This reaction is carried out at 200–300 °C and 12–13 MPa .

- Results or Outcomes : The yield to MEP of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases (mainly 2- and 4-picoline) .

6. Production of Resins

- Application Summary : MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

- Results or Outcomes : The outcome of using MEP in this way would be the production of various types of resins. The specific results would depend on the specific type of resin being produced .

属性

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHTUJMBDHMENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597761 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylpyridin-2-yl)acetic acid | |

CAS RN |

848093-05-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

(5-Methylpyridin-2-yl)acetic acid was prepared using analogous procedures to those used for the preparation of (5-methoxypyridin-2-yl)acetic acid (SM-1ab) substituting 2-bromo-5-methylpyridine for 2-bromo-5-methoxypyridine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)